molecular formula C9H6BrFN2 B13716836 3-Bromo-7-fluoroquinolin-4-amine CAS No. 1065088-25-6

3-Bromo-7-fluoroquinolin-4-amine

Cat. No.: B13716836
CAS No.: 1065088-25-6
M. Wt: 241.06 g/mol
InChI Key: JSURKVUKBSLHBK-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoroquinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-fluoroquinolin-4-amine typically involves the introduction of bromine and fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable quinoline derivative is treated with bromine and fluorine sources under controlled conditions. For example, starting from 4-aminoquinoline, bromination and fluorination can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-fluoroquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinolines with potential biological activities .

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluoroquinolin-4-amine involves its interaction with specific molecular targets. For example, it can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these halogens in the quinoline ring provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

1065088-25-6

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

3-bromo-7-fluoroquinolin-4-amine

InChI

InChI=1S/C9H6BrFN2/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4H,(H2,12,13)

InChI Key

JSURKVUKBSLHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1F)Br)N

Origin of Product

United States

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